2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” is a type of heterocycle obtained through a variety of synthetic routes . It belongs to the class of 1,2,3-triazole-fused pyrazines and pyridazines .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-yl core, a 4-fluorobenzyl group, and a 2-(trifluoromethyl)phenyl)acetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .
Scientific Research Applications
Radiosynthesis and Imaging Applications
One study focuses on the radiosynthesis of a derivative, aiming to develop selective radioligands for imaging translocator proteins with positron emission tomography (PET). This involves the design of compounds with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging, suggesting applications in diagnostic imaging and neurological research (Dollé et al., 2008).
Potential Antiasthma Agents
Another study explores the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were found to be active as mediator release inhibitors in a human basophil histamine release assay, indicating their potential use in asthma treatment (Medwid et al., 1990).
Anticancer Agents
A class of [1,2,4]triazolo[1,5-a]pyrimidines has been synthesized and studied for their unique mechanism of tubulin inhibition, acting as anticancer agents. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, presenting a novel mechanism of action against cancer (Zhang et al., 2007).
Antibacterial Activity
Research into the synthesis and characterization of certain pyrimidine derivatives reveals their potential antibacterial activity. One study describes the creation of a novel pyrimidine derivative with significant antibacterial properties, suggesting applications in combating bacterial infections (Lahmidi et al., 2019).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the promising properties of similar compounds . Further studies could also aim to elucidate its synthesis process, mechanism of action, and physical and chemical properties.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6O2/c21-13-7-5-12(6-8-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKMNVOMMNKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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